2-(3-Fluoro-benzylamino)-ethanol
Overview
Description
2-(3-Fluoro-benzylamino)-ethanol is an organic compound that features a benzylamine moiety substituted with a fluorine atom at the meta position and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-benzylamino)-ethanol typically involves the reaction of 3-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-benzylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzylamine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: 3-Fluorobenzaldehyde, 3-Fluorobenzoic acid
Reduction: 3-Fluorobenzylamine, 3-Fluorobenzyl alcohol
Substitution: Various substituted benzylamine derivatives
Scientific Research Applications
2-(3-Fluoro-benzylamino)-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-benzylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzylamine: Similar structure but lacks the ethanol group.
2-(4-Fluoro-benzylamino)-ethanol: Similar structure but with the fluorine atom at the para position.
2-(3-Chloro-benzylamino)-ethanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(3-Fluoro-benzylamino)-ethanol is unique due to the presence of both the fluorine atom and the ethanol group, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ethanol group can increase its solubility in polar solvents .
Biological Activity
2-(3-Fluoro-benzylamino)-ethanol is an organic compound with the chemical formula C₉H₁₁F N O. It features a hydroxyl group (-OH) and an amino group (-NH₂) on an ethanol backbone, along with a fluorobenzyl moiety that enhances its biological activity and solubility properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.
Structural Characteristics
The unique structure of this compound allows it to participate in a variety of biological interactions. The presence of both an alcohol and an amine functional group contributes to its reactivity profile, making it distinct from similar compounds.
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Fluoro-benzylamine | Amino compound | Lacks the hydroxyl group; primarily used in amine synthesis. |
2-(4-Fluorobenzylamino)-ethanol | Similar structure | Different position of fluorine; potential variations in biological activity. |
4-(3-Fluorobenzylamino)-butanol | Alcohol derivative | Longer carbon chain; may exhibit different solubility properties. |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
Case Studies and Research Findings
- Antitumor Studies : A study investigated the efficacy of fluorinated compounds, including derivatives similar to this compound, against various cancer cell lines. Results indicated that fluorinated compounds could inhibit cell proliferation significantly, suggesting a potential mechanism involving interference with cellular signaling pathways .
- Neuropharmacology : Research has focused on the interaction of compounds like this compound with neurotransmitter receptors. Preliminary findings suggest that such compounds may modulate serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .
- Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, highlighting its versatility in medicinal chemistry applications .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding Affinity : The fluorobenzyl moiety increases lipophilicity, potentially enhancing the compound's ability to penetrate cell membranes and bind to target proteins.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in tumor growth and microbial resistance.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDQECFRHRMOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446354 | |
Record name | 2-(3-Fluoro-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937688-47-6 | |
Record name | 2-(3-Fluoro-benzylamino)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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